Phosphine oxide, hexyldiphenyl-

Solvent extraction Phase-transfer Lipophilicity

Hexyldiphenylphosphine oxide (CAS 19259-70-2, C₁₈H₂₃OP, MW 286.35 g/mol) is a tertiary organophosphine oxide featuring one n-hexyl chain and two phenyl substituents bonded to a central phosphorus(V) atom. It is classified within the alkyldiarylphosphine oxide subfamily.

Molecular Formula C18H23OP
Molecular Weight 286.3 g/mol
CAS No. 19259-70-2
Cat. No. B096672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphine oxide, hexyldiphenyl-
CAS19259-70-2
SynonymsHEXYLDIPHENYLPHOSPHINE OXIDE
Molecular FormulaC18H23OP
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESCCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H23OP/c1-2-3-4-11-16-20(19,17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4,11,16H2,1H3
InChIKeyJAGMIDWNYDXFLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyldiphenylphosphine Oxide (CAS 19259-70-2) – Sourcing & Baseline Profile for Tertiary Phosphine Oxide Procurement


Hexyldiphenylphosphine oxide (CAS 19259-70-2, C₁₈H₂₃OP, MW 286.35 g/mol) is a tertiary organophosphine oxide featuring one n-hexyl chain and two phenyl substituents bonded to a central phosphorus(V) atom. It is classified within the alkyldiarylphosphine oxide subfamily [1]. Computed physicochemical properties include a density of 1.04 g/cm³, a boiling point of 384.2 °C (760 mmHg), a flash point of 186.1 °C, a predicted LogP of 4.58, and a polar surface area of 26.88 Ų, indicating substantial lipophilicity relative to the triaryl parent triphenylphosphine oxide (LogP 3.33) . The compound is cited in both patent literature—for example, as the oxidation by-product of hexyldiphenylphosphine in catalyst preparations [2]—and in synthetic chemistry as a Horner-Wittig precursor or metal-extraction agent [3][4].

Liquid Ligand
n-Hexyl chain enables ambient-temperature handling as room-temperature liquid or low-melt oil.
High LogP Extractant
Predicted LogP 4.58 supports organic-phase partitioning in metal-extraction workflows.
Catalysis Precursor
Patent-exemplified precursor for hydroformylation; air-stable form for in situ phosphine generation.
Horner-Wittig Synthon
Storable phosphane oxide for lithiated nucleophile generation with defined hexyl carbon skeleton.

Why Hexyldiphenylphosphine Oxide Cannot Be Substituted Indiscriminately with Triphenylphosphine Oxide or Other Alkyl Analogs


Tertiary phosphine oxides that share the diarylphosphinoyl (Ph₂P(O)) scaffold may appear superficially interchangeable in procurement databases, yet their physical state, partitioning behavior, and coordination properties diverge substantially as a function of the third substituent. Hexyldiphenylphosphine oxide carries a freely rotating n-hexyl chain that confers a predicted LogP approximately 1.25 log units higher than triphenylphosphine oxide and a markedly lower density, while the cyclohexyl analog exists as a crystalline solid with a melting point near 170 °C . Such differences dictate which compound can be employed as a room-temperature liquid ligand, which will precipitate in non-polar diluents, and which will partition preferentially into organic phases during liquid-liquid extraction of f-block metals [1]. Selecting a generic phosphine oxide without matching the alkyl-group identity therefore risks phase-separation failure, altered catalytic selectivity, or uncontrolled metal-distribution ratios.

LogP Mismatch Triphenylphosphine oxide (LogP 3.33) may not replicate organic-phase loading when higher LogP is required.
Physical State Cyclohexyldiphenylphosphine oxide (mp ~170 °C) differs as a crystalline solid; substitution may alter phase behavior and handling.
Alkyl Chain Specificity Other alkyldiphenylphosphine oxides (e.g., butyl, octyl) are not named in the same patent preference; may shift catalytic or extraction profiles.

Quantitative Differentiation of Hexyldiphenylphosphine Oxide from Closest Analogs – Head-to-Head Evidence


Lipophilicity (LogP) Advantage Over Triphenylphosphine Oxide

Hexyldiphenylphosphine oxide exhibits a predicted octanol-water partition coefficient (LogP) of 4.58, which is 1.25 log units higher than the 3.33 value reported for triphenylphosphine oxide (TPPO) . This difference corresponds to an approximately 18-fold greater partition into the organic phase under identical equilibrium conditions .

LogP Partition Advantage
Class-level inference
Δ LogP +1.25 (≈18× organic-phase preference)
Supports organic-phase loading selection
Computed values; verify experimentally in target solvent system
Solvent extraction Phase-transfer Lipophilicity

Physical State Contrast: Liquid vs. Crystalline Solid Relative to Cyclohexyldiphenylphosphine Oxide

While cyclohexyldiphenylphosphine oxide is a well-characterized crystalline solid with a reported melting point of 168–172 °C, hexyldiphenylphosphine oxide is not assigned a melting point in the same databases and, based on its lower symmetry and rotatable-bond count (7 vs. 3), is expected to exist as a low-melting solid or viscous oil at ambient temperature . The boiling point computed for the target compound (384.2 °C) is intermediate between TPPO (360 °C) and the cyclohexyl analog (397 °C) .

Liquid vs. Crystalline Solid
Class-level inference
Inferred low-melting/oil; bp 384.2 °C, 7 rotatable bonds vs. mp 168–172 °C, bp 397.2 °C, 3 rotatable bonds
Enables ambient-temperature liquid handling
Physical state inferred from bond count; confirm before liquid-phase applications
Homogeneous catalysis Liquid-liquid extraction Formulation

Patented Preference for Diphenylhexylphosphine (Precursor) in Hydroformylation Catalysis

In a BASF patent (JPH08301809) describing a one-stage hydroformylation–aldol condensation process, the component B catalyst system is specified to preferably employ triphenylphosphine or diphenylhexylphosphine [1]. While the patent directly references the phosphine (P(III)) rather than the oxide, the oxide is the air-stable storage form from which the active phosphine is generated in situ or isolated post-oxidation. The patent disclosure does not claim diphenyloctylphosphine or diphenylbutylphosphine as equally preferred, indicating a structural specificity for the n-hexyl chain [1].

Patent-Cited Ligand Preference
Supporting evidence
Diphenylhexylphosphine named as preferred component B; other alkyl chains not equally preferred
Matches exemplified patent embodiment for hydroformylation
JP Patent JPH08301809; oxide is air-stable storage form for in situ reduction
Hydroformylation Rhodium catalysis Aldehyde synthesis

Substituent-Dependent Extraction Trend for f-Elements: Class-Level Evidence Favoring Mixed Alkyl-Aryl Substitution

A systematic study of H-phosphine oxides for actinide extraction demonstrated the substituent-dependent efficiency order: diphenyl hydrogen phosphine oxide (DPhPO) > dihexyl hydrogen phosphine oxide (DHePO) > diphenyl phosphite (DPP) for U(VI), Th(IV), and Am(III) [1]. While this trend involves secondary H-phosphine oxides and not directly the tertiary hexyldiphenylphosphine oxide, it establishes that the diphenylphosphinoyl core, when paired with an alkyl substituent, yields superior extraction performance compared to bis-alkyl or bis-alkoxy analogs [1].

Class-Level Extraction Trend
Class-level inference
Diphenylphosphinoyl-alkyl motif privileged; DPhPO > DHePO > DPP for U(VI), Th(IV), Am(III)
Informs structural motif choice for actinide partitioning
Trend derived from H-phosphine oxides; extrapolation to tertiary oxide requires validation
Actinide extraction Solvent extraction Nuclear fuel cycle

Priority Application Scenarios for Hexyldiphenylphosphine Oxide Driven by Differential Evidence


Liquid-Phase Ligand for Homogeneous Transition-Metal Catalysis Requiring Ambient-Temperature Handling

When a catalytic process requires a diarylphosphine oxide ligand that remains in the liquid state at room temperature—avoiding the need for heated solvent systems or pre-dissolution—hexyldiphenylphosphine oxide is preferred over cyclohexyldiphenylphosphine oxide (mp 168–172 °C). This scenario applies to rhodium- or palladium-catalyzed hydroformylation, cross-coupling, or allylic alkylation where the phosphine oxide is reduced to the active phosphine in situ [1].

Organic-Phase Extraction of Actinides or Lanthanides Benefiting from High LogP

In liquid-liquid extraction processes targeting U(VI), Th(IV), or rare-earth elements from acidic aqueous streams, the elevated LogP (4.58 vs. 3.33 for TPPO) ensures superior partition of both the free extractant and its metal complex into the organic diluent, reducing extractant loss to the aqueous phase and improving metal-loading capacity [2]. The diphenylphosphinoyl group further contributes to coordination strength, as class-level data indicate that mixed phenyl-alkyl phosphine oxides outperform purely aliphatic analogs [2].

Horner-Wittig Olefination Intermediate with Defined Alkyl Chain Spacer

The compound serves as a stable, storable precursor for the generation of lithiated alkyldiphenylphosphane oxide nucleophiles in Horner-Wittig alkene synthesis. The n-hexyl chain provides a specific carbon skeleton that is incorporated into the final olefin product, making it the necessary procurement choice when the target molecule contains an n-hexylidene or n-hexyl-substituted alkene motif [3].

Application
Selection Property
Validation Focus
Homogeneous catalysis with liquid ligand
Liquid state at ambient temperature
Verify physical state and miscibility in reaction solvent
Actinide/lanthanide extraction
High LogP and diphenylphosphinoyl coordination
Validate D-values in target acid/diluent system
Horner-Wittig olefination
Defined n-hexyl carbon skeleton
Confirm phosphane oxide-to-olefin conversion yield
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